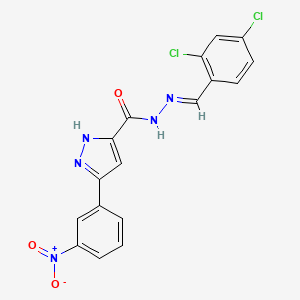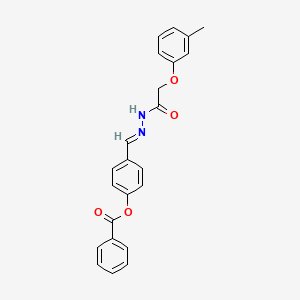
4-(2-methoxyphenyl)-N-(2,3,4-trimethoxybenzylidene)-1-piperazinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(2-METHOXYPHENYL)-1-PIPERAZINYL)-N-(2,3,4-TRIMETHOXYBENZYLIDENE)AMINE is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-METHOXYPHENYL)-1-PIPERAZINYL)-N-(2,3,4-TRIMETHOXYBENZYLIDENE)AMINE typically involves the condensation of 2-methoxyphenylpiperazine with 2,3,4-trimethoxybenzaldehyde. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid or hydrochloric acid to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-(2-METHOXYPHENYL)-1-PIPERAZINYL)-N-(2,3,4-TRIMETHOXYBENZYLIDENE)AMINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of secondary amines or other reduced derivatives.
Substitution: This can occur at the aromatic rings or the piperazine moiety, leading to a variety of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce secondary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for various conditions.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N-(4-(2-METHOXYPHENYL)-1-PIPERAZINYL)-N-(2,3,4-TRIMETHOXYBENZYLIDENE)AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to the desired therapeutic effects. The exact pathways and targets would depend on the specific application and require further research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-(2-METHOXYPHENYL)-1-PIPERAZINYL)-N-(2,3,4-TRIMETHOXYBENZYLIDENE)AMINE can be compared with other piperazine derivatives like:
- N-(4-(2-METHOXYPHENYL)-1-PIPERAZINYL)-N-(2,3,4-TRIMETHOXYBENZYLIDENE)AMINE
- N-(4-(2-METHOXYPHENYL)-1-PIPERAZINYL)-N-(2,3,4-TRIMETHOXYBENZYLIDENE)AMINE
Uniqueness
The uniqueness of N-(4-(2-METHOXYPHENYL)-1-PIPERAZINYL)-N-(2,3,4-TRIMETHOXYBENZYLIDENE)AMINE lies in its specific substitution pattern on the aromatic rings and the piperazine moiety, which can confer unique pharmacological properties and reactivity compared to other similar compounds.
Eigenschaften
Molekularformel |
C21H27N3O4 |
|---|---|
Molekulargewicht |
385.5 g/mol |
IUPAC-Name |
(E)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(2,3,4-trimethoxyphenyl)methanimine |
InChI |
InChI=1S/C21H27N3O4/c1-25-18-8-6-5-7-17(18)23-11-13-24(14-12-23)22-15-16-9-10-19(26-2)21(28-4)20(16)27-3/h5-10,15H,11-14H2,1-4H3/b22-15+ |
InChI-Schlüssel |
QKEKDEHZGYSZSE-PXLXIMEGSA-N |
Isomerische SMILES |
COC1=C(C(=C(C=C1)/C=N/N2CCN(CC2)C3=CC=CC=C3OC)OC)OC |
Kanonische SMILES |
COC1=C(C(=C(C=C1)C=NN2CCN(CC2)C3=CC=CC=C3OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-(4-methylphenyl)-4-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11981278.png)

![3,5-dinitro-N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]benzamide](/img/structure/B11981284.png)
![2-{[2-(2,4-dichlorophenoxy)ethyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11981289.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B11981295.png)
![(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-butyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11981296.png)
![N'-[(1E)-1-(4-chlorophenyl)ethylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11981299.png)
![2-[(3Z)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11981307.png)

![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11981332.png)
![N-(3-chloro-4-methylphenyl)-2-oxo-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]acetamide](/img/structure/B11981333.png)
